Technetium tc 99m apcitide dimer
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Overview
Description
Technetium tc 99m apcitide dimer is a radiopharmaceutical compound used primarily in nuclear medicine for diagnostic imaging. It is a synthetic peptide that binds preferentially to glycoprotein GP IIb/IIIa receptors on the surface of activated platelets, making it useful for detecting and localizing acute deep vein thrombosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of technetium tc 99m apcitide dimer involves the radiolabeling of a synthetic peptide with technetium-99m. The process typically includes the following steps:
Reduction of Technetium-99m: Technetium-99m is reduced using a reducing agent such as stannous chloride.
Complex Formation: The reduced technetium-99m is then reacted with the synthetic peptide apcitide under controlled conditions to form the technetium tc 99m apcitide complex.
Industrial Production Methods
Industrial production of this compound involves the use of Good Manufacturing Practice (GMP) standards to ensure the quality and safety of the radiopharmaceutical. The process includes:
Preparation of Kits: Pre-formulated kits containing the synthetic peptide and reducing agents are prepared.
Radiolabeling: The kits are then radiolabeled with technetium-99m at the point of use, typically in a hospital or clinical setting.
Chemical Reactions Analysis
Types of Reactions
Technetium tc 99m apcitide dimer undergoes various chemical reactions, including:
Complexation: Formation of the technetium-peptide complex.
Oxidation-Reduction: Involves the reduction of technetium-99m and subsequent oxidation states during complex formation.
Common Reagents and Conditions
Reducing Agents: Stannous chloride is commonly used to reduce technetium-99m.
Buffer Solutions: Phosphate buffer solutions are often used to maintain the pH during the reaction.
Major Products Formed
The primary product formed is the technetium tc 99m apcitide complex, which is used for diagnostic imaging .
Scientific Research Applications
Technetium tc 99m apcitide dimer has several scientific research applications, including:
Nuclear Medicine: Used for imaging and detecting acute deep vein thrombosis.
Cardiology: Helps in the visualization of thrombi in cardiovascular diseases.
Oncology: Investigated for its potential in imaging tumors with high platelet activity
Mechanism of Action
Technetium tc 99m apcitide dimer exerts its effects by binding to glycoprotein GP IIb/IIIa receptors on activated platelets. This binding allows for the localization and imaging of thrombi using gamma cameras or single-photon emission computed tomography (SPECT). The molecular targets are the GP IIb/IIIa receptors, and the pathway involves the interaction of the radiolabeled peptide with these receptors .
Comparison with Similar Compounds
Similar Compounds
Technetium tc 99m succimer: Used for renal imaging.
Technetium tc 99m mebrofenin: Used for hepatobiliary imaging.
Technetium tc 99m pertechnetate: Used for thyroid imaging .
Uniqueness
Technetium tc 99m apcitide dimer is unique due to its specific binding to GP IIb/IIIa receptors, making it particularly useful for imaging thrombi. This specificity distinguishes it from other technetium-99m compounds that target different organs or tissues .
Properties
Molecular Formula |
C112H162N36O43S10 |
---|---|
Molecular Weight |
3021.4 g/mol |
IUPAC Name |
2-[(3R,6S,12R,15S)-3-[[2-[[2-[[(2R)-3-(acetamidomethylsulfanyl)-1-[[2-[[(2R)-3-(acetamidomethylsulfanyl)-1-[[2-[[2-[[(2R)-3-[(3S)-1-[[(3S)-3-[(2R)-2-[[2-[[2-[[(2R)-3-(acetamidomethylsulfanyl)-2-[[2-[[(2R)-3-(acetamidomethylsulfanyl)-2-[[2-[[2-[[(3R,6S,12R,15S)-12-(3-aminopropylsulfanylmethyl)-6-(carboxymethyl)-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacyclooctadecane-3-carbonyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-amino-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methoxymethyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-amino-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]-12-(3-aminopropylsulfanylmethyl)-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacyclooctadec-6-yl]acetic acid |
InChI |
InChI=1S/C112H162N36O43S10/c1-55(149)129-49-196-41-69(141-89(165)35-125-101(179)71(43-198-51-131-57(3)151)139-85(161)31-119-81(157)27-123-105(183)75-39-194-47-91(167)135-63(19-59-7-11-61(153)12-8-59)107(185)143-73(37-192-17-5-15-113)103(181)127-33-87(163)133-65(21-95(171)172)109(187)145-75)99(177)121-25-79(155)117-29-83(159)137-67(97(115)175)45-200-77-23-93(169)147(111(77)189)53-191-54-148-94(170)24-78(112(148)190)201-46-68(98(116)176)138-84(160)30-118-80(156)26-122-100(178)70(42-197-50-130-56(2)150)142-90(166)36-126-102(180)72(44-199-52-132-58(4)152)140-86(162)32-120-82(158)28-124-106(184)76-40-195-48-92(168)136-64(20-60-9-13-62(154)14-10-60)108(186)144-74(38-193-18-6-16-114)104(182)128-34-88(164)134-66(22-96(173)174)110(188)146-76/h7-14,63-78,153-154H,5-6,15-54,113-114H2,1-4H3,(H2,115,175)(H2,116,176)(H,117,155)(H,118,156)(H,119,157)(H,120,158)(H,121,177)(H,122,178)(H,123,183)(H,124,184)(H,125,179)(H,126,180)(H,127,181)(H,128,182)(H,129,149)(H,130,150)(H,131,151)(H,132,152)(H,133,163)(H,134,164)(H,135,167)(H,136,168)(H,137,159)(H,138,160)(H,139,161)(H,140,162)(H,141,165)(H,142,166)(H,143,185)(H,144,186)(H,145,187)(H,146,188)(H,171,172)(H,173,174)/t63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-/m0/s1 |
InChI Key |
NQQYGNMPSAJCFD-XZZMYFQKSA-N |
Isomeric SMILES |
CC(=O)NCSC[C@@H](C(=O)NCC(=O)N[C@@H](CSCNC(=O)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CS[C@H]1CC(=O)N(C1=O)COCN2C(=O)C[C@@H](C2=O)SC[C@@H](C(=O)N)NC(=O)CNC(=O)CNC(=O)[C@H](CSCNC(=O)C)NC(=O)CNC(=O)[C@H](CSCNC(=O)C)NC(=O)CNC(=O)CNC(=O)[C@@H]3CSCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3)CC(=O)O)CSCCCN)CC4=CC=C(C=C4)O)C(=O)N)NC(=O)CNC(=O)CNC(=O)[C@@H]5CSCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N5)CC(=O)O)CSCCCN)CC6=CC=C(C=C6)O |
Canonical SMILES |
CC(=O)NCSCC(C(=O)NCC(=O)NC(CSCNC(=O)C)C(=O)NCC(=O)NCC(=O)NC(CSC1CC(=O)N(C1=O)COCN2C(=O)CC(C2=O)SCC(C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CSCNC(=O)C)NC(=O)CNC(=O)C(CSCNC(=O)C)NC(=O)CNC(=O)CNC(=O)C3CSCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CC(=O)O)CSCCCN)CC4=CC=C(C=C4)O)C(=O)N)NC(=O)CNC(=O)CNC(=O)C5CSCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N5)CC(=O)O)CSCCCN)CC6=CC=C(C=C6)O |
Origin of Product |
United States |
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